1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde
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Overview
Description
1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a fused ring system containing both a six-membered benzene ring and a five-membered nitrogen-containing ring. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
1-Oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a structural motif of various natural products and therapeutic lead compounds . It is related to inhibitors of WNV protease and molecules having selective central nervous system (CNS) action . Therefore, its primary targets could be the WNV protease and CNS receptors.
Mode of Action
It is known that the compound can act as a precursor for various alkaloids displaying multifarious biological activities . The compound might interact with its targets, such as WNV protease and CNS receptors, leading to changes in their function.
Biochemical Pathways
For instance, N-benzyl tetrahydroisoquinolines are known to function as antineuroinflammatory agents , suggesting that this compound might also affect neuroinflammatory pathways.
Result of Action
For instance, it might inhibit WNV protease activity and modulate CNS receptor function .
Biochemical Analysis
Biochemical Properties
Thiq-based compounds, which 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a part of, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiq-based compounds have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde typically involves the reaction of homophthalic anhydride with imines . This reaction allows for the closure of the isoquinoline ring in one step, introducing desired pharmacophore groups at specific positions . Another common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the synthesis of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline: These compounds have similar structural features but differ in the substitution pattern.
1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position instead of the aldehyde group at the 5-position.
1,2,3,4-tetrahydroisoquinoline: The parent compound without the carbonyl group, which serves as a precursor for various derivatives.
Uniqueness
1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a carbonyl group. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-3,6H,4-5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNFGLXEXFMRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC=CC(=C21)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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